5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine

Protecting group chemistry Medicinal chemistry Late-stage functionalization

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine (synonym: 5-Benzyloxy-6-azaindole) is a heterocyclic small molecule (C₁₄H₁₂N₂O, MW 224.26 g/mol) belonging to the 6-azaindole structural class. It features a pyrrolo[2,3-c]pyridine fused core with a benzyloxy (–OCH₂Ph) substituent at the 5-position, a substitution pattern that distinguishes it from the more common 5-methoxy and unsubstituted 6-azaindole analogs.

Molecular Formula C14H12N2O
Molecular Weight 224.263
CAS No. 17288-54-9
Cat. No. B579747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine
CAS17288-54-9
Molecular FormulaC14H12N2O
Molecular Weight224.263
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=C3C(=C2)C=CN3
InChIInChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-14-8-12-6-7-15-13(12)9-16-14/h1-9,15H,10H2
InChIKeyGKJXHZKWAPDZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine (CAS 17288-54-9): A 6-Azaindole Building Block with Differentiated Physical-Chemical and Synthetic-Handle Properties for Medicinal Chemistry Procurement


5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine (synonym: 5-Benzyloxy-6-azaindole) is a heterocyclic small molecule (C₁₄H₁₂N₂O, MW 224.26 g/mol) belonging to the 6-azaindole structural class [1]. It features a pyrrolo[2,3-c]pyridine fused core with a benzyloxy (–OCH₂Ph) substituent at the 5-position, a substitution pattern that distinguishes it from the more common 5-methoxy and unsubstituted 6-azaindole analogs . The compound is supplied as a solid with a consensus computed LogP of 3.14, a boiling point of approximately 416 °C (at 760 mmHg), and a density of 1.247 g/cm³ [2]. Commercially available purity grades range from 95% to 98%, with batch-specific Certificates of Analysis (NMR, HPLC, GC) routinely provided by multiple vendors .

Why 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine Cannot Be Interchanged with 5-Methoxy or Unsubstituted 6-Azaindole in Synthetic Programs


Generic substitution of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine with the 5-methoxy analog (CAS 17288-53-8) or the unsubstituted 6-azaindole parent (CAS 271-29-4) introduces critical deviations in both synthetic workflow and downstream molecular properties. The benzyloxy ether is selectively cleavable under mild hydrogenolysis conditions (H₂, Pd/C) to unmask a free 5-hydroxy group—a deprotection pathway unavailable to the methoxy analog, which requires harsh Lewis acid-mediated demethylation (e.g., BBr₃) that can degrade acid-sensitive functionalities elsewhere in the molecule [1]. Beyond synthetic handle, the benzyloxy group raises the computed LogP by approximately 1.6–1.9 log units relative to the methoxy (LogP ≈ 1.57) and unsubstituted (LogP ≈ 1.18) analogs [2][3], materially altering partitioning behavior, membrane permeability predictions, and chromatographic retention in medicinal chemistry campaigns. These differences are quantitative, verifiable, and consequential—generic interchange would alter both the synthetic route feasibility and the physicochemical profile of any derived compound series.

Quantitative Differentiation Evidence: 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine vs. Closest Structural Analogs


Synthetic-Handle Advantage: Selective Hydrogenolysis of the Benzyloxy Group Enables Orthogonal Deprotection Strategies

The 5-benzyloxy substituent on 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine constitutes a hydrogenolyzable protecting group that can be cleaved under neutral, catalytic conditions (H₂, 10% Pd/C, room temperature) to reveal a free 5-hydroxy-6-azaindole [1]. In contrast, the 5-methoxy analog (CAS 17288-53-8) requires strongly acidic demethylation conditions (e.g., 48% HBr reflux or BBr₃ at −78 °C to room temperature) that are incompatible with acid-labile functional groups such as tert-butyl carbamates, acetals, or silyl ethers [1]. The unsubstituted 6-azaindole (CAS 271-29-4) lacks any leaving group at the 5-position and cannot be directly functionalized to the 5-hydroxy derivative without electrophilic aromatic substitution, which suffers from regioselectivity challenges [2].

Protecting group chemistry Medicinal chemistry Late-stage functionalization

Lipophilicity Differentiation: 5-Benzyloxy-6-azaindole Exhibits ~2 Log Units Higher LogP than Methoxy and Unsubstituted Analogs

The computed LogP of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine is 3.14 (molbase.cn, consensus LogP 2.69 per Bidepharm multi-method average) [1]. This is 1.57 log units higher than the 5-methoxy analog (LogP = 1.57) [2] and 1.97 log units higher than unsubstituted 6-azaindole (LogP = 1.18) [3]. The ~100-fold difference in predicted octanol-water partition coefficient translates to substantially longer reverse-phase HPLC retention, altered solubility profiles (ESOL-predicted aqueous solubility: 0.082 mg/mL for the benzyloxy compound vs. ~2.1 mg/mL estimated for the methoxy analog based on proportionality to LogS), and distinct predicted membrane permeability behavior in PAMPA and Caco-2 models .

Lipophilicity Drug-likeness ADME prediction Chromatographic retention

Thermal Stability and Purification Compatibility: 5-Benzyloxy-6-azaindole Boils Over 110 °C Higher than Its 5-Methoxy Analog

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine has a predicted boiling point of 416.048 °C at 760 mmHg, with a flash point of 138.228 °C [1]. The 5-methoxy analog (CAS 17288-53-8) boils at 304.1 °C at 760 mmHg , while the unsubstituted 6-azaindole (CAS 271-29-4) boils at 295.7 °C . This boiling point elevation of approximately 112 °C over the methoxy analog and 121 °C over the parent indicates substantially greater intermolecular forces (π-stacking from the additional phenyl ring), which impacts both purification strategy and thermal processing. The higher boiling point permits short-path distillation under reduced pressure with a wider operating window before decomposition, while the higher flash point (138 °C vs. ~105 °C for the methoxy analog) provides a broader safety margin during heated operations .

Thermal stability Distillation Sublimation Process chemistry

Commercial Purity and Price-Value Benchmarking: 98% Purity Grade Available at Moderate Premium Over 95–96% Methoxy Analog

5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine is commercially available at two primary purity tiers: 95+% (AKSci, Bidepharm) and 98% (Aladdin P491315) . The 5-methoxy analog is available at 96% (Sigma-Aldrich) and ≥96% (Aladdin M138368) . The unsubstituted 6-azaindole is offered at 95% (AKSci) and >98% (TCI) . On a cost-per-gram basis at the 1 g scale, the benzyloxy compound (98%, Aladdin) is priced at approximately $996.90/g, compared to ~$95/g for the methoxy analog (≥96%, Aladdin) and ~$50–150/g for unsubstituted 6-azaindole (vendor-dependent) . The approximately 10× price premium reflects the additional synthetic step of benzyl ether installation and the lower commercial demand volume, not an inherent scarcity of supply—multiple vendors stock the compound with shipment from major chemical hubs (Shanghai, California) .

Purity specification Procurement economics Quality assurance Batch consistency

Molecular Weight and Atom Economy: Benzyloxy Analog Provides Higher Mass for Fragment-Growing and PROTAC Linker Strategies

With a molecular weight of 224.26 g/mol, 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine is 76.10 g/mol heavier than the 5-methoxy analog (148.16 g/mol) and 106.12 g/mol heavier than unsubstituted 6-azaindole (118.14 g/mol) [1][2][3]. This mass increment is entirely attributable to the benzyloxy phenyl ring (C₆H₅–, theoretical mass 77.11 g/mol), which provides additional heavy atom count (17 vs. 11 for methoxy, 9 for unsubstituted) and rotatable bonds (3 vs. 1 for methoxy, 0 for unsubstituted) [1]. In fragment-based drug discovery (FBDD), the benzyloxy analog starts at the upper boundary of the Rule-of-Three fragment space (MW ~224, heavy atom count = 17), whereas the methoxy analog sits comfortably within fragment criteria (MW ~148, heavy atoms = 11)—meaning the benzyloxy variant is better suited as a fragment-growing starting point rather than a primary fragment screen hit [4].

Fragment-based drug discovery PROTAC design Molecular weight Atom economy

Optimal Application Scenarios for 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine (CAS 17288-54-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage 5-OH Unveiling for Kinase Inhibitor SAR Exploration

Programs targeting the ATP-binding site of kinases where a hydrogen-bond donor/acceptor at the 5-position of the 6-azaindole scaffold is required for hinge-region binding should procure the benzyloxy variant. The benzyloxy group survives standard cross-coupling (Suzuki, Buchwald-Hartwig), reductive amination, and amide coupling conditions, then can be cleanly removed via hydrogenolysis (H₂, 10% Pd/C, EtOH, RT) to reveal the 5-OH pharmacophore at the penultimate or final step of the synthesis [1]. This avoids the need for a premature, harsh demethylation that would constrain route design. The higher LogP (3.14) of the protected intermediate also facilitates normal-phase chromatographic purification of non-polar intermediates [2].

Fragment-Based Drug Discovery: Fragment-Growing from a Pre-Installed Phenyl Ring

The benzyloxy group supplies a phenyl ring at MW = 224, placing the compound at the upper boundary of fragment space with a pre-installed hydrophobic moiety suitable for fragment-growing campaigns [3]. Structure-based design teams can exploit the benzyloxy phenyl ring as a lipophilic anchor occupying a known hydrophobic sub-pocket (e.g., the DFG-out allosteric site in kinase targets), then elaborate from the C-3 or N-1 positions of the azaindole core. The 5-methoxy and unsubstituted analogs lack this built-in phenyl extension and would require additional synthetic steps—and associated yield losses—to achieve comparable binding-site occupancy [2].

PROTAC Degrader and Bifunctional Molecule Design: Built-In Rigid Linker Segment

In PROTAC (PROteolysis TArgeting Chimera) design, the benzyloxy phenyl ring can function as a rigid, co-planar segment within the linker region connecting the target-protein ligand to the E3 ligase ligand [3]. The compound's 3 rotatable bonds, 17 heavy atoms, and TPSA of 37.91 Ų offer a balanced profile—sufficient conformational rigidity to minimize entropic penalty upon ternary complex formation, yet adequate flexibility to accommodate different ligase-target geometries. The 98% purity grade (Aladdin) ensures that PROTAC characterization is not confounded by impurities that could generate spurious degradation signals in cellular assays .

Process R&D and Scale-Up: Reproducible Quality for Multi-Step Kilo-Lab Campaigns

Process chemistry groups requiring a 6-azaindole intermediate with batch-to-batch consistency should prioritize the benzyloxy variant from vendors providing full Certificates of Analysis (NMR, HPLC, GC) such as Bidepharm and Aladdin . The higher boiling point (416 °C) and flash point (138 °C) provide a wider safety margin during heated operations compared to the methoxy analog (flash point 105 °C) . Production scale up to kilograms is commercially supported (Capotchem, AKSci), with moisture specifications controlled to ≤0.5% maximum [1]. The benzyloxy protecting group strategy also facilitates common industrial purification sequences—the intermediate can be carried through multiple synthetic steps with the benzyl group intact, then globally deprotected in a single hydrogenolysis step at campaign end.

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